molecular formula C9H9NO5 B8305049 4-[1,3]Dioxolan-2-yl-2-nitro-phenol

4-[1,3]Dioxolan-2-yl-2-nitro-phenol

Cat. No.: B8305049
M. Wt: 211.17 g/mol
InChI Key: LTVKPTOTXRMZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,3]Dioxolan-2-yl-2-nitro-phenol is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-nitrophenol

InChI

InChI=1S/C9H9NO5/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2

InChI Key

LTVKPTOTXRMZTO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 g of 4-hydroxy-3-nitrobenzaldehyde is mixed in toluene with 1.1 equivalents of ethylene glycol and 370 mg of paratoluenesulfonic acid. It is boiled for 4 hours in a water separator. The mixture is poured onto sodium bicarbonate solution, extracted with ethyl acetate, the organic phase is washed with brine, dried with magnesium sulfate and concentrated by evaporation. 23.6 g of crude product, which is suitable for further reactions, results.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
paratoluenesulfonic acid
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxy-3-nitrobenzaldehyde (known compound, 20.6 g, 124 mmol), benzene (150 ml), ethylene glycol (10.3 ml, 185 mmol) and p-toluenesulfonic acid hydrate (catalytic amount) was refluxed overnight removing the resulting water by azeotropic distillation with benzene.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.